2-Fluoro-N-[2-(3-methoxy-4-methylphenyl)ethyl]pyridine-4-carboxamide
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Overview
Description
2-Fluoro-N-[2-(3-methoxy-4-methylphenyl)ethyl]pyridine-4-carboxamide is an organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a fluorine atom at the 2-position of the pyridine ring, a methoxy group at the 3-position, and a methyl group at the 4-position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-[2-(3-methoxy-4-methylphenyl)ethyl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Nitration and Reduction: Starting from 2-fluoropyridine, nitration can be performed to introduce a nitro group, followed by reduction to obtain the corresponding amine.
Amidation: The amine is then reacted with 2-(3-methoxy-4-methylphenyl)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-[2-(3-methoxy-4-methylphenyl)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, particularly at the methoxy and methyl groups on the phenyl ring.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the methoxy and methyl groups.
Reduction: Reduced derivatives, potentially affecting the aromatic ring or side chains.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry
In chemistry, 2-Fluoro-N-[2-(3-methoxy-4-methylphenyl)ethyl]pyridine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for binding to specific biological targets, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties. The presence of the fluorine atom and the methoxy group can influence the compound’s bioavailability and metabolic stability, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-[2-(3-methoxy-4-methylphenyl)ethyl]pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the methoxy and methyl groups can modulate the compound’s overall hydrophobicity and steric profile.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-N-[2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide: Lacks the methyl group on the phenyl ring.
2-Fluoro-N-[2-(4-methylphenyl)ethyl]pyridine-4-carboxamide: Lacks the methoxy group on the phenyl ring.
2-Fluoro-N-[2-(3,4-dimethylphenyl)ethyl]pyridine-4-carboxamide: Contains an additional methyl group on the phenyl ring.
Uniqueness
The unique combination of the fluorine atom, methoxy group, and methyl group in 2-Fluoro-N-[2-(3-methoxy-4-methylphenyl)ethyl]pyridine-4-carboxamide provides distinct chemical and physical properties. This makes it a valuable compound for specific applications where these features are advantageous, such as in the design of selective inhibitors or in the development of materials with tailored properties.
Properties
IUPAC Name |
2-fluoro-N-[2-(3-methoxy-4-methylphenyl)ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-11-3-4-12(9-14(11)21-2)5-7-19-16(20)13-6-8-18-15(17)10-13/h3-4,6,8-10H,5,7H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLQEIOMNFLFBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCNC(=O)C2=CC(=NC=C2)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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